molecular formula C8H12N2O2 B2907952 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1052668-36-6

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2907952
CAS No.: 1052668-36-6
M. Wt: 168.196
InChI Key: WGUJIFSGTIEUPS-UHFFFAOYSA-N
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Description

1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1052668-36-6) is a high-purity pyrazole-carboxylic acid derivative offered for industrial and scientific research applications . This compound, with the molecular formula C8H12N2O2, serves as a valuable synthetic intermediate and building block in organic chemistry . Its structural features make it of significant interest in the development and synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, including chemical pesticides . Researchers utilize this building block to explore novel molecular structures and biochemical pathways. The product is supplied with a typical purity of 99% and is available in various packaging options, including 1kg, 10kg, and 25kg cardboard drums, to suit different R&D and scale-up needs . Please note: This product is FOR RESEARCH USE ONLY and is NOT INTENDED FOR USE IN DIAGNOSTIC PROCEDURES, HUMAN OR VETERINARY MEDICINE, OR FOOD PRODUCTS . Researchers should request the latest Certificate of Analysis (COA) and Safety Data Sheet (SDS) for specific quality control and handling information prior to use .

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-4-6(8(11)12)9-10(7)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUJIFSGTIEUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052668-36-6
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 1-methyl-1H-pyrazole-5-amine, the compound can be synthesized through a series of steps including amination, reduction, esterification, and condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrazole derivatives is highly influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Substituents Melting Point Key Applications/Notes
1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid - C₈H₁₂N₂O₂ 1-Me, 5-iPr, 3-COOH Not reported Versatile scaffold for drug discovery
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 C₈H₁₂N₂O₂ 1-Me, 3-Pr, 5-COOH Not reported Intermediate in PDE inhibitor synthesis
1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 3191-87-5 C₁₃H₁₄N₂O₂ 1-Ph, 5-iPr, 3-COOH Not reported Life science research (American Elements)
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 859851-00-6 C₉H₈N₂O₃ 1-Me, 3-furan-2-yl, 5-COOH Not reported Heterocyclic building block
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 5744-59-2 C₇H₁₀N₂O₂ 1-Et, 5-Me, 3-COOH Not reported Structural analog with lower lipophilicity

Key Observations :

  • Substituent Effects: The isopropyl group at position 5 (target compound) enhances steric bulk and lipophilicity compared to linear alkyl chains (e.g., propyl in CAS 139755-99-0) . Aromatic vs.
  • Carboxylic Acid Position : Derivatives with the carboxylic acid at position 3 (common in all listed compounds) are preferred for coordination chemistry and salt formation, enhancing bioavailability .

Q & A

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to handle volatile intermediates (e.g., acid chlorides) .
  • PPE : Nitrile gloves and polycarbonate goggles are mandatory; evidence from pyrazole syntheses notes skin irritation risks .

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